molecular formula C26H20ClN3O2S B2709914 3-benzyl-2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 1114878-44-2

3-benzyl-2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No. B2709914
CAS RN: 1114878-44-2
M. Wt: 473.98
InChI Key: PKTMHJHGQJDQPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C26H20ClN3O2S and its molecular weight is 473.98. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

A study on the synthesis, method optimization, and evaluation of anticancer activity of 2,3,7-trisubstituted quinazoline derivatives, including structures similar to the specified compound, highlighted their effectiveness in targeting EGFR-tyrosine kinase as antitumor agents. These derivatives have shown remarkable activity against CNS cancer cell lines, suggesting their potential as potent anticancer agents (Noolvi & Patel, 2013).

Antimicrobial Evaluation

Research into amino acid/dipeptide derivatives of quinazolin-3(4H)-one, closely related to the specified compound, demonstrated moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This study indicates the promise of peptide derivatives of quinazolinone as antimicrobial agents (Kapoor et al., 2017).

Diuretic Agents

A series of quinazolin-4(3H)-one derivatives, which include a structure similar to the requested compound, were synthesized and evaluated for their diuretic activity. The study found that specific derivatives exhibited significant diuretic effects, suggesting a potential application for these compounds in treating conditions requiring diuresis (Maarouf et al., 2004).

Synthesis and Evaluation for Antitumor Activity

Another research focused on the synthesis and in vitro evaluation of a novel series of 3-benzyl-substituted-4(3H)-quinazolinones for their antitumor activity. The study highlighted compounds that showed broad-spectrum antitumor activity, which were significantly more potent than the control, indicating their potential as effective antitumor agents (Al-Suwaidan et al., 2016).

Antiparkinsonian Agents

Research into azetidinonyl/thiazolidinonyl quinazolinone derivatives assessed their potential as antiparkinsonian agents. Specific compounds demonstrated promising antiparkinsonian activity, highlighting the therapeutic potential of quinazolinone derivatives in treating Parkinson's disease (Kumar et al., 2012).

properties

IUPAC Name

3-benzyl-2-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3O2S/c1-17-23(28-24(32-17)19-10-7-11-20(27)14-19)16-33-26-29-22-13-6-5-12-21(22)25(31)30(26)15-18-8-3-2-4-9-18/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKTMHJHGQJDQPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one

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